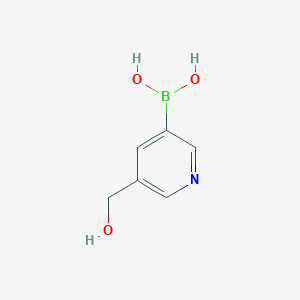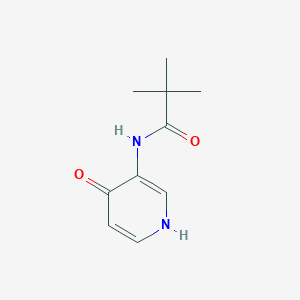
2,3-Difluoro-5-nitropyridine
Overview
Description
2,3-Difluoro-5-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2N2O2. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a pyridine ring.
Mechanism of Action
Target of Action
2,3-Difluoro-5-nitropyridine is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles . The primary targets of this compound are these aryl and heteroaryl halides.
Mode of Action
The compound interacts with its targets through a process known as micellar catalysis . This process involves the use of micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid, to increase the rate of a chemical reaction.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of fluorinated pyridines . These fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific aryl or heteroaryl halide it interacts with. The compound’s role in the synthesis of fluorinated pyridines suggests it may contribute to the creation of compounds with unique physical, chemical, and biological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of surfactant molecules is crucial for the micellar catalysis process . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-5-nitropyridine plays a significant role in biochemical reactions, particularly in the field of nucleophilic aromatic substitution. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes that catalyze the substitution of halides with nitrogen and oxygen nucleophiles via micellar catalysis . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and undergo specific chemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in nucleophilic aromatic substitution reactions . This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its normal substrate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . For instance, high doses of this compound have been associated with toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, this compound can be metabolized through pathways involving nucleophilic aromatic substitution, leading to the formation of new compounds with distinct biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of fluorine atoms and a nitro group can influence the compound’s ability to interact with specific cellular structures and enzymes, thereby modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-nitropyridine typically involves the fluorination of nitropyridine derivatives. One common method is the reaction of 2-amino-5-nitropyridine with hydrofluoric acid, followed by diazotization and subsequent fluorination . Another approach involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2,3-Difluoro-5-aminopyridine.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
2,3-Difluoro-5-nitropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoro-5-nitropyridine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,3-Difluoro-4-iodopyridine
- 2,3-Difluoroisonicotinic acid
Uniqueness: 2,3-Difluoro-5-nitropyridine is unique due to the specific positioning of the fluorine atoms and the nitro group on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its reactivity and stability are different from other fluorinated pyridines, allowing for specific reactions and applications .
Properties
IUPAC Name |
2,3-difluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBQJGQRNAZQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624536 | |
| Record name | 2,3-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954219-68-2 | |
| Record name | 2,3-Difluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluoro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)







